molecular formula C17H12Cl2N2O2 B5602832 (5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5602832
M. Wt: 347.2 g/mol
InChI Key: UFPCGALCDDIJGT-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H12Cl2N2O2 and its molecular weight is 347.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-chlorobenzyl)-5-(2-chlorobenzylidene)-2,4-imidazolidinedione is 346.0275830 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gold(I) Complexes with Thione Ligands

A study by Friedrichs and Jones (2006) explored the structural characteristics of gold(I) complexes with thione ligands, focusing on three salts of the bis(imidazolidine-2-thione)gold(I) cation. This research highlighted the unique packing and hydrogen bonding patterns in these complexes, contributing to the understanding of secondary interactions in gold(I) complexes and their potential applications in materials science and catalysis (Friedrichs & Jones, 2006).

Antimicrobial Activity of Chlorobenzyl Benzylidene Imidazolidinediones

Lima et al. (1992) described the synthesis of chlorobenzyl benzylidene imidazolidinediones and evaluated their antimicrobial activity against various microorganisms, including Candida albicans and Staphylococcus aureus. This study contributes to the field of pharmaceutical chemistry by identifying potential leads for the development of new antimicrobial agents (Lima et al., 1992).

Cytotoxic Activity of Substituted Imidazolidinediones

The synthesis and evaluation of cytotoxic activity of substituted imidazolidinediones were reported by Barros Costa et al. (1995). This research aimed at discovering compounds with potential anticancer properties, demonstrating the application of imidazolidinediones in the development of new chemotherapeutic agents (Barros Costa et al., 1995).

Conformation Study of Arylidene-Imidazolone Derivatives

Żesławska et al. (2018) investigated the conformations of arylidene-imidazolone derivatives, providing insight into the structural dynamics of these compounds. Such studies are crucial for understanding the relationship between structure and function in medicinal chemistry (Żesławska et al., 2018).

Chemistry of Heterocyclic Ketene Aminals

Wen et al. (2010) and Li et al. (2011) explored the reactivity of heterocyclic ketene aminals, leading to the construction of complex heterocyclic compounds. These studies highlight the versatility of imidazolidinediones in synthesizing novel compounds with potential applications in drug discovery and organic synthesis (Wen et al., 2010); (Li et al., 2011).

Properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-7-5-11(6-8-13)10-21-16(22)15(20-17(21)23)9-12-3-1-2-4-14(12)19/h1-9H,10H2,(H,20,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPCGALCDDIJGT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.